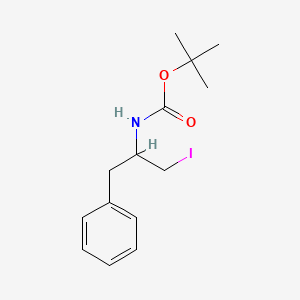
(S)-2-(Boc-amino)-1-iodo-3-phenylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Boc-α-(iodomethyl)benzeneethanamine is a chemical compound with the molecular formula C14H20INO2 and a molecular weight of 361.219 g/mol . It is a derivative of benzeneethanamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the α-position is substituted with an iodomethyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of (S)-N-Boc-α-(iodomethyl)benzeneethanamine typically involves the following steps:
Protection of the Amino Group: The amino group of benzeneethanamine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting benzeneethanamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Iodomethyl Group: The protected amine is then subjected to halomethylation to introduce the iodomethyl group at the α-position. This can be done using iodomethane (CH3I) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
(S)-N-Boc-α-(iodomethyl)benzeneethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols. Common reagents for these reactions include sodium azide (NaN3) or potassium thiolate (RSK).
Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or ketones.
Reduction Reactions: The iodomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-N-Boc-α-(iodomethyl)benzeneethanamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of chiral amines and amino acids.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting neurological and psychiatric disorders.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: The compound is used in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of (S)-N-Boc-α-(iodomethyl)benzeneethanamine involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the formation of covalent bonds, thereby modulating the activity of the target molecule. The Boc group provides steric protection, ensuring that the compound remains stable under physiological conditions until it reaches its target.
Comparison with Similar Compounds
(S)-N-Boc-α-(iodomethyl)benzeneethanamine can be compared with other similar compounds such as:
(S)-N-Boc-α-(chloromethyl)benzeneethanamine: This compound has a chloromethyl group instead of an iodomethyl group. The iodomethyl group is more reactive due to the larger size and lower bond dissociation energy of the C-I bond compared to the C-Cl bond.
(S)-N-Boc-α-(bromomethyl)benzeneethanamine: This compound has a bromomethyl group. The reactivity of the bromomethyl group is intermediate between the chloromethyl and iodomethyl groups.
(S)-N-Boc-α-(hydroxymethyl)benzeneethanamine: This compound has a hydroxymethyl group, which is less reactive but can participate in hydrogen bonding and other polar interactions.
The uniqueness of (S)-N-Boc-α-(iodomethyl)benzeneethanamine lies in its high reactivity and versatility in various chemical transformations, making it a valuable tool in synthetic and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-(1-iodo-3-phenylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWACWHUQANTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
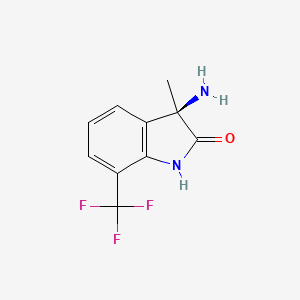
![3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B13899971.png)
![2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B13899977.png)
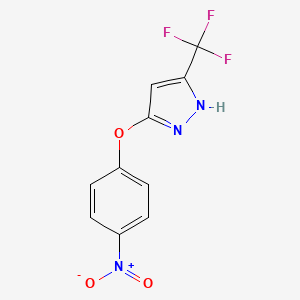
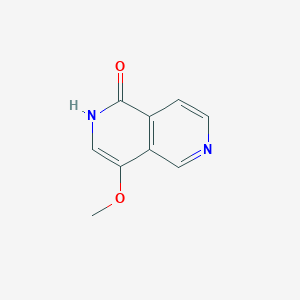
![[6-hydroxy-2,2-dimethyl-3a-[(4-methylphenyl)sulfonyloxymethyl]-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13899988.png)
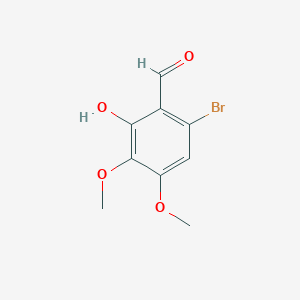
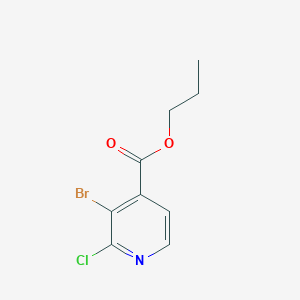
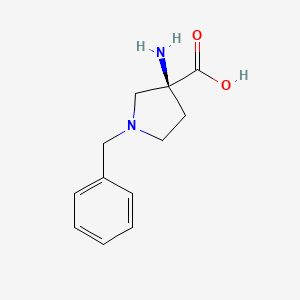
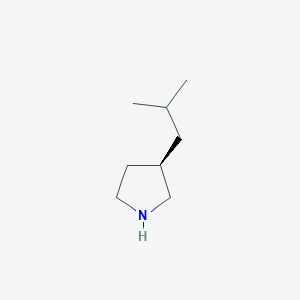
![2-[4-(Ethylsulfonyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13900023.png)
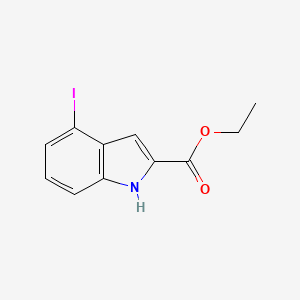
![6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13900035.png)
![6-Benzyloxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13900037.png)
